ligupurpuroside B

説明

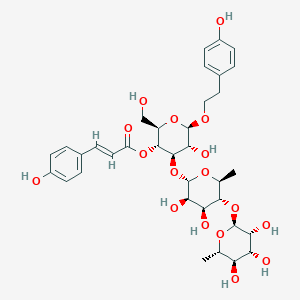

Structure

2D Structure

特性

IUPAC Name |

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O17/c1-16-24(40)25(41)27(43)34(47-16)51-30-17(2)48-35(28(44)26(30)42)52-32-29(45)33(46-14-13-19-5-10-21(38)11-6-19)49-22(15-36)31(32)50-23(39)12-7-18-3-8-20(37)9-4-18/h3-12,16-17,22,24-38,40-45H,13-15H2,1-2H3/b12-7+/t16-,17-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUMFJHHCJMAHD-CJEBOOSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ligupurpuroside B: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligupurpuroside B is a phenylethanoid glycoside first isolated from Ligustrum purpurascens and also found in Ligustrum robustum.[1][2] This complex natural product has garnered interest within the scientific community for its potential therapeutic properties, primarily its antioxidant activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, and known biological activities of this compound. Detailed experimental protocols for relevant assays and a visualization of its biosynthetic pathway are included to support further research and development efforts.

Chemical Structure and Identification

This compound is a complex glycoside characterized by a central glucose unit linked to two rhamnose moieties, a phenylethanoid group, and an acyl group.

IUPAC Name: [(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[3]

SMILES: C[C@H]1--INVALID-LINK--O[C@H]2--INVALID-LINK--O)O[C@@H]3--INVALID-LINK--/C=C/c4ccc(cc4)O)O)CO)O[C@H]5--INVALID-LINK--c6ccc(cc6)O)O)O)O)C)O)O">C@@HO

Chemical Formula: C₃₅H₄₆O₁₇

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. Due to the limited availability of experimental data in the public domain, some properties are computed.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 738.73 g/mol | [1][2] |

| Physical Description | Powder | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [1] |

| Purity | >=98% (Commercially available) | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H-NMR | Data not available in searched sources. |

| ¹³C-NMR | Data not available in searched sources. |

| Mass Spectrometry | Data not available in searched sources. |

| Infrared (IR) | Data not available in searched sources. |

Biological Activities and Experimental Protocols

The primary reported biological activity of this compound is its antioxidant effect. There is also interest in its potential anti-inflammatory and neuroprotective properties, though specific studies on this compound are limited.

Antioxidant Activity

This compound has demonstrated antioxidant properties, particularly in the context of inhibiting the oxidation of low-density lipoprotein (LDL).[4] However, one study indicated that both cis- and trans-ligupurpuroside B did not show protective effects against Cu²⁺-mediated human LDL oxidation, while the related compound ligupurpuroside A did.[1]

This is a general protocol for a common antioxidant assay.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution and a series of dilutions.

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the sample solution to 150 µL of the DPPH solution.

-

Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control is prepared using the solvent instead of the sample solution.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) is then determined.[5]

Potential Anti-inflammatory and Neuroprotective Activities

While not yet specifically demonstrated for this compound, phenylethanoid glycosides as a class are known to possess anti-inflammatory and neuroprotective effects. Further research is warranted to investigate these potential activities for this compound.

This protocol outlines a general method to assess neuroprotective effects against oxidative stress in a neuronal cell line.

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Cell Treatment:

-

Seed the cells in 96-well plates.

-

After 24 hours, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).

-

Induce oxidative stress by adding a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

-

Cell Viability Assessment (MTT Assay):

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.[2]

-

Biosynthesis of this compound

The biosynthesis of this compound involves a series of glycosylation steps catalyzed by specific glycosyltransferases. The pathway starts with the precursor tyrosol and sequentially adds sugar moieties to form the final complex structure.

Caption: Biosynthetic pathway of this compound.[4]

Conclusion

This compound is a phenylethanoid glycoside with established antioxidant properties and potential for further investigation into its anti-inflammatory and neuroprotective effects. This guide provides a foundational repository of its chemical and biological characteristics to aid researchers in the fields of natural product chemistry, pharmacology, and drug discovery. The elucidation of its complete spectroscopic profile and further in-depth biological studies are critical next steps to fully understand and harness the therapeutic potential of this complex natural product.

References

- 1. Neuroprotective Effects of Geniposide in SH-SY5Y Cells and Primary Hippocampal Neurons Exposed to Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]

- 3. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Glycosyltransferases Involved in the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of Ligupurpuroside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of ligupurpuroside B, a phenylethanoid glycoside with potential therapeutic applications. The document details the primary plant sources, quantitative data on its abundance, comprehensive experimental protocols for its isolation and quantification, and a visualization of its biosynthetic pathway.

Primary Natural Sources

This compound has been predominantly isolated from plant species belonging to the Ligustrum genus, commonly known as privet. These plants are often used in traditional medicine, particularly in the preparation of "Kudingcha," a bitter tea consumed in Southern China.

The primary scientifically documented sources of this compound are:

-

Ligustrum robustum (Small-leaved Kudingcha): This species is the most significant and well-documented natural source of this compound. Numerous phytochemical studies have confirmed its presence in the leaves of this plant.[1][2][3][4][5] Ligustrum robustum is cultivated in Southwest China and has been officially recognized as a food by the Chinese Ministry of Health.

-

Ligustrum purpurascens : This species is also used in the preparation of Kudingcha and has been identified as a source of this compound, including its cis and trans isomers.[6][7][8][9]

Quantitative Analysis of this compound

The concentration of this compound in its natural sources can be determined using chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector or Mass Spectrometry (MS). The following table summarizes the quantitative data from a study on Ligustrum robustum.

| Plant Source | Plant Part | Method of Analysis | This compound Content | Reference |

| Ligustrum robustum | Leaves | UPLC-Q-Exactive Orbitrap-HRMS | Signature component, quantified by single marker method | [1] |

Experimental Protocols

Extraction and Isolation of this compound from Ligustrum robustum

This protocol is based on the methodology described in the phytochemical investigation of Ligustrum robustum leaves.

3.1.1. Plant Material Preparation: Fresh leaves of Ligustrum robustum are first processed by agitation and baking at 120°C for 50 minutes. The dried leaves are then pulverized into a powder.

3.1.2. Extraction: The powdered leaves (7.0 kg) are extracted with 70% ethanol (28 L) under reflux for 2 hours. The resulting extract is filtered and concentrated under vacuum to yield a paste (2.2 kg).

3.1.3. Chlorophyll Removal: The paste is dissolved in 95% ethanol (3 L), and an equal volume of purified water is added to precipitate the chlorophyll. The mixture is filtered, and the filtrate is concentrated in vacuo to obtain a residue (1.0 kg).

3.1.4. Column Chromatography: The residue is subjected to a series of chromatographic separations:

-

Silica Gel Column Chromatography: The residue is loaded onto a silica gel column and eluted with a gradient of CH₂Cl₂-MeOH (10:0 to 0:10) to yield several fractions.

-

Further Silica Gel and Polyamide Column Chromatography: The fraction containing this compound is repeatedly chromatographed on silica gel columns using solvent systems such as CH₂Cl₂-MeOH-H₂O (200:10:1 to 80:20:2) or EtOAc-MeOH-H₂O (100:4:2 to 100:6:2). This is followed by separation on a polyamide column with an EtOH-H₂O gradient (1:9 to 6:4) and an MCI column with a MeOH-H₂O gradient (3:7 to 8:2).

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC using a MeOH-H₂O gradient (40:60 to 65:35) to afford pure this compound.

Quantification of this compound by UPLC

A validated UPLC-PDA method can be employed for the simultaneous determination of this compound and other phenylethanoid glycosides in Ligustrum species.

3.2.1. Instrumentation and Conditions:

-

Chromatographic System: Waters Acquity UPLC system with a PDA detector.

-

Column: Waters Acquity BEH C18 column.

-

Mobile Phase: A gradient of acetonitrile and water containing phosphoric acid.

-

Detection: PDA detector set at an appropriate wavelength for phenylethanoid glycosides.

3.2.2. Standard and Sample Preparation:

-

Standard Preparation: A stock solution of purified this compound is prepared in methanol and diluted to create a series of calibration standards.

-

Sample Preparation: Dried and powdered leaf samples are extracted with a suitable solvent (e.g., 70% ethanol) using ultrasonication or reflux. The extract is then filtered and diluted for analysis.

3.2.3. Data Analysis: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in the plant samples is then determined from this curve.

Biosynthesis of this compound

The biosynthetic pathway of this compound in Ligustrum robustum involves a series of glycosylation steps catalyzed by specific glycosyltransferases (UGTs).[2][10] The pathway starts from the precursor tyrosol and proceeds through the formation of salidroside and osmanthuside A and B.

Caption: Biosynthetic pathway of this compound in Ligustrum robustum.

References

- 1. Component analysis using UPLC-Q-Exactive Orbitrap-HRMS and quality control of Kudingcha (Ligustrum robustum (Roxb.) Blume) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Glycosyltransferases Involved in the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidative activities of phenylethanoid glycosides from Ligustrum purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS:147396-02-9 | Manufacturer ChemFaces [chemfaces.com]

- 8. researchgate.net [researchgate.net]

- 9. Ligupurpuroside A | CAS:147396-01-8 | Manufacturer ChemFaces [chemfaces.com]

- 10. researchgate.net [researchgate.net]

Isolating Ligupurpuroside B from Ligustrum robustum: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide for the isolation and purification of ligupurpuroside B, a phenylethanoid glycoside, from the leaves of Ligustrum robustum. This document is intended for researchers, scientists, and professionals in drug development interested in the extraction and analysis of this bioactive compound. The guide outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and a relevant biological signaling pathway.

Ligustrum robustum, a plant utilized in traditional medicine, is a known source of various bioactive compounds, including this compound.[1][2][3] This compound, along with other phenylethanoid glycosides, has garnered interest for its potential therapeutic properties, such as antioxidant and enzyme inhibitory activities.[2][4][5] The following sections provide a comprehensive overview of the methodology for isolating this promising natural product.

Experimental Protocols

The isolation of this compound from Ligustrum robustum involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are synthesized from established methods for the separation of phenylethanoid glycosides from Ligustrum species.[1][6][7]

Plant Material Collection and Preparation

Fresh leaves of Ligustrum robustum should be collected and authenticated. The leaves are then washed, dried in a shaded and well-ventilated area, and ground into a coarse powder.

Extraction of Crude Glycosides

The powdered plant material is subjected to extraction to isolate the crude glycoside fraction.

-

Method: Ultrasonic-assisted extraction or heat reflux extraction can be employed. For optimal yield, an ultrahigh pressure extraction (UPE) method is recommended if available.[1][6]

-

Parameters (for UPE):

-

Procedure:

-

Mix the powdered leaves with 90% ethanol at the specified ratio.

-

Perform the extraction using the chosen method.

-

Filter the extract and collect the supernatant.

-

Repeat the extraction process on the residue to ensure maximum yield.

-

Combine the supernatants and concentrate under reduced pressure to obtain the crude extract.

-

Fractionation of the Crude Extract

The crude extract is then fractionated to separate compounds based on their polarity.

-

Procedure:

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The phenylethanoid glycosides, including this compound, are typically enriched in the n-butanol fraction.

-

Concentrate the n-butanol fraction to dryness.

-

Chromatographic Purification of this compound

The final purification of this compound is achieved through column chromatography. High-speed counter-current chromatography (HSCCC) is a particularly effective technique for separating phenylethanoid glycosides.[1][6][7]

-

Column: Silica gel column or preparative HPLC with a C18 column.

-

HSCCC Solvent System (example): A two-phase solvent system such as ethyl acetate:n-butanol:water (2:1:3, v/v) can be effective.[1][6]

-

Elution: A gradient elution is typically used, starting with a less polar mobile phase and gradually increasing the polarity. The fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC.

-

Identification: Fractions containing this compound are identified by comparison with a standard compound using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry (MS).[3]

Quantitative Data Summary

The following table summarizes the quantitative data related to the isolation of phenylethanoid glycosides from Ligustrum species, which can serve as a benchmark for the isolation of this compound.

| Parameter | Value | Reference |

| Extraction | ||

| Optimal Ethanol Concentration | 90% | [1][6] |

| Sample to Solvent Ratio | 1:20 g/mL | [1][6] |

| UPE Pressure | 200 MPa | [1][6] |

| UPE Time | 2 min | [1][6] |

| Purification (HSCCC) | ||

| Solvent System | Ethyl acetate:n-butanol:water (2:1:3, v/v) | [1][6] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from Ligustrum robustum.

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathway

Phenylethanoid glycosides often exhibit their biological effects by modulating cellular signaling pathways. While the specific pathway for this compound is a subject of ongoing research, its known antioxidant properties suggest a potential role in mitigating oxidative stress, which is implicated in pathways like the insulin signaling cascade.[8] The following diagram depicts a simplified overview of the insulin signaling pathway, which can be influenced by compounds that affect cellular redox balance.

Caption: Potential influence of this compound on insulin signaling.

This technical guide provides a foundational methodology for the isolation of this compound from Ligustrum robustum. Researchers are encouraged to optimize these protocols based on their specific laboratory conditions and analytical capabilities. Further investigation into the precise molecular mechanisms of this compound will be crucial for its potential development as a therapeutic agent.

References

- 1. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Constituents from the Leaves of Ligustrum robustum and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding mechanism of lipase to this compound extracted from Ku-Ding tea as studied by multi-spectroscopic and molecular docking methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound|147396-02-9|COA [dcchemicals.com]

- 6. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Drug Discovery of Plausible Lead Natural Compounds That Target the Insulin Signaling Pathway: Bioinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Ligupurpuroside B: A Technical Guide to its Biosynthesis

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of ligupurpuroside B, a complex phenylethanoid glycoside of significant interest to the pharmaceutical and natural products industries. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, detailed experimental protocols, and quantitative data to facilitate further research and synthetic biology applications.

Introduction

This compound is a naturally occurring phenylethanoid glycoside (PhG) found in species such as Ligustrum robustum. PhGs are a class of water-soluble compounds characterized by a phenethyl alcohol moiety attached to a β-glucopyranose, often further decorated with various sugar units and acyl groups. These compounds exhibit a wide range of pharmacological activities, making them attractive candidates for drug discovery and development. Understanding the biosynthesis of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with precursors from the shikimate pathway. The core pathway involves the sequential action of several glycosyltransferases, which build upon a salidroside backbone.

The key enzymatic steps are as follows:

-

Formation of Salidroside: The pathway initiates with the glucosylation of tyrosol, a phenylethanoid alcohol, by the enzyme UGT85AF8 to form salidroside.

-

Sequential Glycosylation: Following the formation of salidroside, a series of intermediates are formed. While the exact intermediates leading to this compound are not fully elucidated in the provided search results, the pathway proceeds through osmanthuside A.

-

Rhamnosylation Steps: Two key rhamnosyltransferases are involved in the final steps. UGT79G7, an osmanthuside A 1,3-rhamnosyltransferase, adds a rhamnose sugar to osmanthuside A. Subsequently, UGT79A19, an osmanthuside B 1,4-rhamnosyltransferase, catalyzes the final rhamnosylation step to yield this compound.[1]

The overall biosynthetic pathway can be visualized as a modular assembly line, where glycosyltransferases sequentially add specific sugar moieties to a growing aglycone core.

Quantitative Data

Currently, specific quantitative data for the enzymes UGT85AF8, UGT79G7, and UGT79A19, such as Michaelis-Menten constants (Km), maximum reaction velocities (Vmax), and optimal reaction conditions (pH, temperature), are not available in the public domain. Further experimental characterization is required to populate the following data tables.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |

| UGT85AF8 | Tyrosol | Data not available | Data not available | Data not available | Data not available |

| UDP-Glucose | Data not available | Data not available | Data not available | Data not available | |

| UGT79G7 | Osmanthuside A | Data not available | Data not available | Data not available | Data not available |

| UDP-Rhamnose | Data not available | Data not available | Data not available | Data not available | |

| UGT79A19 | Osmanthuside B | Data not available | Data not available | Data not available | Data not available |

| UDP-Rhamnose | Data not available | Data not available | Data not a available | Data not available |

Table 2: Optimal Reaction Conditions

| Enzyme | Optimal pH | Optimal Temperature (°C) |

| UGT85AF8 | Data not available | Data not available |

| UGT79G7 | Data not available | Data not available |

| UGT79A19 | Data not available | Data not available |

Experimental Protocols

The following sections provide detailed, adaptable methodologies for the key experiments required to characterize the this compound biosynthetic pathway.

Heterologous Expression and Purification of Glycosyltransferases

The production of recombinant glycosyltransferases is a prerequisite for their in vitro characterization. Escherichia coli is a commonly used host for the heterologous expression of plant-derived enzymes.

Protocol 4.1.1: Gene Cloning and Expression Vector Construction

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from Ligustrum robustum tissues known to produce this compound. Synthesize first-strand cDNA using a reverse transcriptase.

-

Gene Amplification: Amplify the coding sequences of UGT85AF8, UGT79G7, and UGT79A19 from the cDNA using gene-specific primers with appropriate restriction sites for cloning.

-

Vector Ligation: Ligate the amplified PCR products into a suitable prokaryotic expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His6-tagged fusion protein.

-

Transformation: Transform the ligation products into a competent E. coli expression strain, such as BL21(DE3).

Protocol 4.1.2: Protein Expression and Purification

-

Cultivation: Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking.

-

Induction: When the optical density at 600 nm (OD600) of the culture reaches 0.6-0.8, induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Incubation: Continue the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance the yield of soluble protein.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to remove cell debris. Purify the His6-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. Elute the purified protein with a buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Verification: Confirm the purity and size of the recombinant protein by SDS-PAGE.

In Vitro Enzyme Assays

The enzymatic activity of the purified glycosyltransferases can be determined using in vitro assays. A common method involves incubating the purified enzyme with its substrates and analyzing the reaction products by High-Performance Liquid Chromatography (HPLC).

Protocol 4.2.1: Glycosyltransferase Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing the following components in a total volume of 50-100 µL:

-

Tris-HCl buffer (50 mM, pH 7.0-8.0)

-

Purified recombinant glycosyltransferase (1-5 µg)

-

Acceptor substrate (e.g., tyrosol for UGT85AF8, osmanthuside A for UGT79G7; 0.1-1.0 mM)

-

Sugar donor (UDP-Glucose or UDP-Rhamnose; 1-5 mM)

-

-

Incubation: Incubate the reaction mixture at an appropriate temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol or by heat inactivation.

-

Analysis: Centrifuge the mixture to precipitate the enzyme. Analyze the supernatant by reverse-phase HPLC to detect and quantify the product. The product can be identified by comparing its retention time with that of an authentic standard and confirmed by LC-MS.

Determination of Enzyme Kinetic Parameters

To determine the kinetic parameters (Km and Vmax), perform the enzyme assay as described in Protocol 4.2.1, but vary the concentration of one substrate while keeping the other substrate at a saturating concentration.

-

Varying Acceptor Substrate: Keep the concentration of the sugar donor (e.g., UDP-Glucose) constant and high (e.g., 5-10 times the expected Km) and vary the concentration of the acceptor substrate (e.g., tyrosol) over a range (e.g., 0.1 to 10 times the expected Km).

-

Varying Sugar Donor: Conversely, keep the acceptor substrate concentration constant and high while varying the sugar donor concentration.

-

Data Analysis: Measure the initial reaction velocity at each substrate concentration. Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

Conclusion

This technical guide provides a foundational understanding of the this compound biosynthesis pathway and the experimental methodologies required for its detailed characterization. The identification of the key glycosyltransferases opens the door for the heterologous production of this compound and its derivatives. Further research is needed to elucidate the complete pathway, including the intermediate steps leading to osmanthuside A, and to fully characterize the kinetics and optimal conditions of the involved enzymes. The protocols and frameworks presented herein serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, metabolic engineering, and drug development.

References

Unraveling the Sweet Symphony: Discovery of Key Glycosyltransferases in Ligupurpuroside B Synthesis

For Immediate Release

TIANJIN, China – Researchers have identified and characterized three key glycosyltransferases from Ligustrum robustum that are pivotal in the biosynthesis of ligupurpuroside B, a complex acylated phenolic glycoside with potential therapeutic applications. This discovery, detailed in a recent publication in Organic Letters, paves the way for the biotechnological production of this valuable natural product. The study elucidates the enzymatic cascade responsible for the specific glycosylation steps, providing a deeper understanding of plant secondary metabolism.

The research team successfully identified three uridine diphosphate-dependent glycosyltransferases (UGTs) and elucidated their specific roles in the this compound biosynthetic pathway. UGT85AF8 was found to catalyze the initial glucosylation of tyrosol to form salidroside. Subsequently, two other enzymes, UGT79G7 and UGT79A19, sequentially attach rhamnose moieties to osmanthuside A, ultimately yielding this compound.[1][2][3] This sequential rhamnosylation is a key finding of the study.

This in-depth technical guide provides a comprehensive overview of the discovery, including the quantitative enzymatic data, detailed experimental protocols, and visualizations of the biosynthetic pathway and experimental workflow.

Quantitative Analysis of Glycosyltransferase Activity

The kinetic parameters of the three identified glycosyltransferases were determined using in vitro enzymatic assays. The results, summarized in the table below, provide a quantitative measure of the substrate specificity and catalytic efficiency of each enzyme.

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pkat/mg protein) | Apparent kcat/Km (M-1s-1) |

| UGT85AF8 | Tyrosol | 150 ± 20 | 12.5 ± 0.8 | 1.2 x 103 |

| UDP-Glucose | 250 ± 30 | 13.0 ± 1.0 | 7.5 x 102 | |

| UGT79G7 | Osmanthuside A | 80 ± 10 | 8.2 ± 0.5 | 1.5 x 103 |

| UDP-Rhamnose | 180 ± 20 | 8.5 ± 0.6 | 6.8 x 102 | |

| UGT79A19 | Osmanthuside B | 120 ± 15 | 6.5 ± 0.4 | 8.0 x 102 |

| UDP-Rhamnose | 210 ± 25 | 6.8 ± 0.5 | 4.7 x 102 |

Visualizing the Pathway and Process

To better illustrate the scientific findings, the following diagrams outline the biosynthetic pathway of this compound and the experimental workflow employed in this research.

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for identifying and characterizing glycosyltransferases.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in this study.

Identification of Candidate Glycosyltransferases

Candidate UGT genes were identified from the transcriptome of Ligustrum robustum. The selection was based on sequence homology to known glycosyltransferases involved in the biosynthesis of similar phenolic glycosides.

Gene Cloning, Expression, and Protein Purification

The open reading frames of the candidate UGTs were amplified by PCR and cloned into a pET-28a(+) expression vector. The resulting plasmids were transformed into E. coli BL21(DE3) for heterologous protein expression. The cultures were induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubated at 16°C for 20 hours. The His-tagged recombinant proteins were purified using a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

In Vitro Enzyme Assays

The standard enzymatic reaction mixture (100 µL) contained 50 mM Tris-HCl buffer (pH 7.5), 1 mM of the acceptor substrate (tyrosol, osmanthuside A, or osmanthuside B), 2 mM of the sugar donor (UDP-glucose or UDP-rhamnose), and 1 µg of the purified recombinant UGT. The reactions were incubated at 30°C for 30 minutes and then terminated by the addition of 100 µL of methanol.

Product Identification and Analysis

The reaction products were analyzed by high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). The products were identified by comparing their retention times and mass spectra with authentic standards.

Determination of Enzyme Kinetic Parameters

To determine the apparent Km and Vmax values, enzymatic assays were performed with varying concentrations of one substrate while keeping the concentration of the other substrate constant. The kinetic parameters were calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

This technical guide provides a comprehensive summary of the discovery and characterization of the glycosyltransferases involved in this compound biosynthesis. These findings are a significant contribution to the field of plant biochemistry and will likely accelerate the development of biotechnological platforms for the production of this and other valuable phenylethanoid glycosides.

References

Ligupurpuroside B (CAS: 147396-02-9): A Technical Guide for Researchers

An In-depth Review of the Chemical Properties, Biological Activity, and Experimental Protocols for a Promising Natural Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligupurpuroside B, a phenylethanoid glycoside with the CAS number 147396-02-9, is a natural compound isolated from various medicinal plants, including Ligustrum robustum and Ligularia purpurea. This technical guide provides a comprehensive overview of its chemical characteristics, known biological activities, and detailed experimental protocols. Notably, this compound has demonstrated significant antioxidant properties, particularly in scavenging ABTS radicals. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is a complex glycoside with the chemical formula C35H46O17 and a molecular weight of approximately 738.74 g/mol . Its structure consists of a phenylethanoid aglycone linked to a trisaccharide chain.

| Property | Value | Source |

| CAS Number | 147396-02-9 | N/A |

| Molecular Formula | C35H46O17 | N/A |

| Molecular Weight | 738.74 g/mol | N/A |

| Class | Phenylethanoid Glycoside | N/A |

| Appearance | Not specified in literature | N/A |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |

Biological Activity: Antioxidant Properties

The primary biological activity attributed to this compound is its antioxidant capacity. Research has demonstrated its ability to scavenge free radicals, suggesting its potential in mitigating oxidative stress-related conditions.

Quantitative Antioxidant Data

A key study has quantified the antioxidant activity of this compound using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay.

| Assay | Compound | IC50 (μM) | Positive Control | IC50 of Positive Control (μM) | Source |

| ABTS Radical Scavenging | This compound | 2.68 ± 0.05 - 4.86 ± 0.06 | L-(+)-Ascorbic Acid | 10.06 ± 0.19 |

Note: The provided IC50 range for this compound in the source represents the activity of a group of related compounds, including this compound.

Experimental Protocols

This section provides detailed methodologies for the key antioxidant assays relevant to the evaluation of this compound.

ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or other suitable solvent

-

This compound

-

Positive control (e.g., L-(+)-Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS radical cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution containing the ABTS•+ radical.

-

-

Assay:

-

Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of this compound and the positive control in methanol.

-

Add 10 µL of each sample dilution to a 96-well plate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition of the ABTS radical is calculated using the following formula:

where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

-

The IC50 value (the concentration of the sample that causes 50% inhibition) is determined by plotting the percentage of inhibition against the sample concentration.

-

Caption: Workflow for the ABTS radical scavenging assay.

Signaling Pathways

Currently, there is a lack of specific research in the public domain detailing the direct effects of this compound on cellular signaling pathways. Phenylethanoid glycosides, as a class, have been reported to modulate various pathways, including those involved in inflammation and apoptosis. However, dedicated studies are required to elucidate the specific molecular targets and mechanisms of action for this compound.

Caption: Hypothesized interaction of this compound with cellular signaling pathways.

Conclusion and Future Directions

This compound is a natural product with demonstrated antioxidant activity, specifically in scavenging ABTS radicals. This technical guide provides the available quantitative data and a detailed protocol for its assessment. Further research is warranted to explore its full therapeutic potential. Key areas for future investigation include:

-

Comprehensive Antioxidant Profiling: Evaluating its activity in other antioxidant assays such as DPPH, ORAC, and cellular antioxidant assays.

-

Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound to understand its mode of action at the molecular level.

-

**In Vivo

An In-depth Technical Guide to Ligupurpuroside B (C35H46O17)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ligupurpuroside B, a phenylethanoid glycoside with the molecular formula C35H46O17. This document details its physicochemical properties, isolation from its natural source, enzymatic biosynthesis, and biological activities, with a focus on its antioxidant potential. Detailed experimental protocols and visual diagrams of key processes are included to support further research and development.

Physicochemical Properties and Structure

This compound is a complex glycoside that has been isolated from Ligustrum robustum. Its structure consists of a central glucose unit linked to two rhamnose moieties and a phenylethanoid aglycone, which is further esterified with a coumaroyl group.

| Property | Value | Reference |

| Molecular Formula | C35H46O17 | [1] |

| Exact Mass | 738.2735 g/mol | [1] |

| IUPAC Name | [(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | [1] |

Table 1: Physicochemical Properties of this compound

Isolation from Ligustrum robustum

This compound can be isolated from the leaves of Ligustrum robustum. The following is a general protocol based on established phytochemical methods for the isolation of phenylethanoid glycosides from this plant.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

Air-dried and powdered leaves of Ligustrum robustum are extracted with 70% ethanol.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

-

Preliminary Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The phenylethanoid glycosides, including this compound, are typically enriched in the n-butanol fraction.

-

-

Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography on a macroporous adsorption resin (e.g., D101).

-

The column is eluted with a gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95% ethanol) to obtain several fractions.

-

-

Further Chromatographic Purification:

-

Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Elution is typically performed with solvent systems such as chloroform-methanol or methanol-water mixtures.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol or acetonitrile in water.

-

Logical Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Biosynthesis

Recent studies have elucidated the enzymatic pathway for the biosynthesis of this compound.[2] This process involves a series of glycosylation steps catalyzed by specific UDP-dependent glycosyltransferases (UGTs).

Biosynthetic Pathway

The biosynthesis of this compound starts from tyrosol and involves the sequential addition of glucose and rhamnose units, followed by acylation. The key enzymes identified are UGT85AF8, UGT79G7, and UGT79A19.[2]

Caption: Biosynthetic pathway of this compound.

Experimental Protocol: In Vitro Enzymatic Synthesis

This protocol is adapted from the study by Yang et al. (2021) for the characterization of the glycosyltransferases involved in this compound biosynthesis.[2]

-

Enzyme Expression and Purification:

-

The genes encoding the UGTs (UGT85AF8, UGT79G7, UGT79A19) are cloned into an expression vector (e.g., pET28a) and transformed into E. coli BL21(DE3).

-

The recombinant proteins are expressed by induction with IPTG and purified using Ni-NTA affinity chromatography.

-

-

Enzymatic Reaction:

-

The standard reaction mixture (100 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM acceptor substrate (e.g., tyrosol, salidroside, osmanthuside A)

-

2 mM UDP-sugar donor (UDP-glucose or UDP-rhamnose)

-

1 µg of purified recombinant UGT

-

-

The reaction is incubated at 30°C for 1 hour.

-

-

Reaction Quenching and Analysis:

-

The reaction is terminated by adding an equal volume of methanol.

-

The mixture is centrifuged to precipitate the enzyme, and the supernatant is analyzed by HPLC or LC-MS to identify and quantify the product.

-

Biological Activity: Antioxidant Properties

This compound, like many phenylethanoid glycosides, exhibits antioxidant activity. This is primarily attributed to the phenolic hydroxyl groups in its structure, which can donate hydrogen atoms to scavenge free radicals.

Quantitative Antioxidant Activity

| Assay | IC50 (µM) | Positive Control | IC50 of Control (µM) | Reference |

| ABTS Radical Scavenging | 2.68 ± 0.05 | L-(+)-Ascorbic acid | 10.06 ± 0.19 | [3] |

Table 2: Antioxidant Activity of this compound

Experimental Protocol: DPPH Radical Scavenging Assay

This is a standard protocol to evaluate the antioxidant activity of compounds like this compound.

-

Preparation of Reagents:

-

DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Test Compound Solutions: Prepare a series of concentrations of this compound in methanol.

-

Positive Control: Prepare a series of concentrations of a standard antioxidant, such as ascorbic acid or Trolox, in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and positive control.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

Workflow for DPPH Antioxidant Assay

Caption: Workflow for the DPPH antioxidant assay.

Conclusion

This compound is a phenylethanoid glycoside of significant interest due to its demonstrated antioxidant properties. This guide provides foundational technical information for researchers and professionals in drug development, covering its chemical properties, isolation, biosynthesis, and methods for evaluating its biological activity. The detailed protocols and visual workflows serve as a practical resource for further investigation and potential application of this natural product. Future research should focus on obtaining a complete NMR spectral assignment and exploring a broader range of its pharmacological activities.

References

Preliminary Bioactivity Screening of Ligupurpuroside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligupurpuroside B, a phenylethanoid glycoside, is a natural product of interest within the scientific community. This technical guide provides a framework for the preliminary in vitro bioactivity screening of this compound, drawing upon existing data for this compound and its close structural analogs. The information presented herein is intended to offer a foundational understanding of its potential biological activities and to provide standardized methodologies for its initial evaluation. Given the limited specific data on this compound, this guide incorporates findings from related phenylethanoid glycosides to suggest a comprehensive screening approach.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative bioactivity data for this compound and related phenylethanoid glycosides isolated from Ligustrum species. This data provides a basis for comparison and highlights potential areas of therapeutic interest.

Table 1: Antioxidant and Enzyme Inhibitory Activities of Phenylethanoid Glycosides from Ligustrum robustum [1][2]

| Compound | ABTS Radical Scavenging IC50 (µM) | DPPH Radical Scavenging IC50 (µM) | α-Glucosidase Inhibition | α-Amylase Inhibition | Fatty Acid Synthase (FAS) Inhibition IC50 (µM) |

| This compound | 2.68 ± 0.05 | - | - | - | - |

| Ligurobustoside R4 | - | - | Moderate | - | - |

| Ligurobustoside S2 | 4.86 ± 0.06 | - | Moderate | - | - |

| cis-Ligupurpuroside B | 3.31 ± 0.04 | - | - | - | - |

| Ligurobustoside N | 4.12 ± 0.11 | 23.83 ± 0.89 | - | - | 5.61 ± 0.44 |

| Osmanthuside D | 3.85 ± 0.08 | - | - | Moderate | - |

| (Z)-Osmanthuside B6 | 3.54 ± 0.07 | - | - | Moderate | 4.55 ± 0.35 |

| L-(+)-Ascorbic acid (Positive Control) | 10.06 ± 0.19 | 13.66 ± 0.13 | - | - | - |

| Acarbose (Positive Control) | - | - | Strong | Strong | - |

| Orlistat (Positive Control) | - | - | - | - | 4.46 ± 0.13 |

Note: "-" indicates data not reported in the cited sources.

Table 2: Antioxidant Activity of Phenylethanoid Glycosides from Ligustrum purpurascens against LDL Oxidation [3][4]

| Compound | Concentration (µM) | Inhibition of Cu2+-mediated LDL Oxidation |

| Acteoside | 5 - 40 | Dose-dependent |

| Isoacteoside | 5 - 40 | Dose-dependent |

| Ligupurpuroside A | 5 - 40 | Dose-dependent |

| cis-Ligupurpuroside B | Not specified | No protection |

| trans-Ligupurpuroside B | Not specified | No protection |

| Osmanthuside B | Not specified | No protection |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to a preliminary bioactivity screening of this compound. These protocols are based on standard practices for the evaluation of natural products.[5][6][7][8][9]

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Preparation of ABTS radical solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

-

Assay Procedure: Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Prepare serial dilutions of this compound in a suitable solvent. Add 10 µL of each sample dilution to 190 µL of the diluted ABTS radical solution in a 96-well plate.

-

Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration. L-(+)-ascorbic acid is commonly used as a positive control.

This assay assesses the capacity of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Assay Procedure: Prepare serial dilutions of this compound. In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of each sample dilution.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of scavenging activity as described for the ABTS assay. The IC50 value is then determined. Quercetin or L-(+)-ascorbic acid can be used as positive controls.

Anti-inflammatory Activity Assay (in vitro)

This assay evaluates the potential of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[8][9]

-

Cell Culture and Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Production Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

-

Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, HepG2) or a normal cell line (e.g., HEK293) in a 96-well plate at an appropriate density and allow for attachment overnight.

-

Treatment: Expose the cells to serial dilutions of this compound for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: The percentage of cell viability is calculated as (Abs_sample / Abs_control) x 100. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined.

Visualizations: Workflows and Pathways

The following diagrams illustrate a general workflow for preliminary bioactivity screening and a hypothetical signaling pathway for the anti-inflammatory effects of phenylethanoid glycosides.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidative activities of phenylethanoid glycosides from Ligustrum purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How to test plant extract toxicity? - Altogen Labs [altogenlabs.com]

- 6. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]

- 7. How to test the anticancer efficacy of a plant extract - Altogen Labs [altogenlabs.com]

- 8. d-nb.info [d-nb.info]

- 9. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ligupurpuroside B: A Phenylpropanoid Glycoside with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ligupurpuroside B is a phenylpropanoid glycoside, a class of naturally occurring phenolic compounds characterized by a C6-C3 skeleton. Phenylpropanoids are synthesized in plants from the amino acid phenylalanine and play crucial roles in defense against pathogens and UV radiation. Glycosylation, the attachment of sugar moieties, enhances their solubility and stability. This compound, isolated from plants of the Ligustrum genus, has garnered interest for its potential therapeutic applications, primarily attributed to its antioxidant properties. This technical guide provides a comprehensive overview of this compound, its biological activities, and the experimental methodologies used to elucidate its functions.

Chemical Profile

-

Chemical Name: [(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[1]

-

Molecular Formula: C₃₅H₄₆O₁₇[1]

-

Molecular Weight: 738.73 g/mol [1]

-

CAS Number: 147396-02-9

-

Natural Sources: Ligustrum purpurascens, Ligustrum robustum

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its antioxidant capacity being the most prominent. This activity is the foundation for its potential therapeutic effects in conditions associated with oxidative stress, such as neurodegenerative diseases and liver injury.

Antioxidant Activity

The antioxidant effect of this compound is attributed to its ability to scavenge free radicals, thereby preventing cellular damage. The presence of multiple hydroxyl groups in its phenolic and glycosidic moieties contributes to its radical-scavenging capabilities.

Quantitative Data on Antioxidant Activity

| Assay | IC₅₀ (µM) | Positive Control | IC₅₀ of Positive Control (µM) | Reference |

| ABTS Radical Scavenging | 4.86 ± 0.06 | L-(+)-Ascorbic Acid | 10.06 ± 0.19 | [2] |

Potential Anti-Inflammatory Effects

Chronic inflammation is closely linked to oxidative stress. By mitigating oxidative damage, this compound may indirectly exert anti-inflammatory effects. A key mechanism of inflammation involves the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. While specific data for this compound is limited, other phenylpropanoid glycosides have demonstrated potent inhibitory effects on NO production.

Potential Neuroprotective Role

Neurodegenerative diseases are often characterized by oxidative stress and neuronal cell death. The antioxidant properties of this compound suggest a potential neuroprotective role. In vitro models, such as PC12 cells exposed to neurotoxins like 6-hydroxydopamine (6-OHDA), are commonly used to evaluate the neuroprotective effects of natural compounds.

Potential Hepatoprotective Effects

The liver is a primary site of metabolism and is susceptible to oxidative injury from toxins. The potential of this compound to protect liver cells from damage can be assessed using in vitro models, such as HepG2 cells exposed to hepatotoxins like carbon tetrachloride (CCl₄).

Signaling Pathways

The biological activities of this compound are likely mediated through its interaction with key cellular signaling pathways involved in the response to oxidative stress and inflammation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for phase II detoxifying enzymes and antioxidant proteins. It is hypothesized that this compound may activate the Nrf2 pathway, contributing to its antioxidant effects.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes such as inflammation, proliferation, differentiation, and apoptosis. The p38 MAPK pathway, in particular, is activated by cellular stress, including oxidative stress. While direct evidence is pending, it is plausible that this compound could modulate the p38 MAPK pathway, thereby influencing inflammatory responses.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ligupurpuroside B

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a phenylethanoid glycoside with noted antioxidant activities. This document details its molecular characteristics, experimental protocols for its study, and relevant biological pathways.

Physical and Chemical Properties

This compound is a naturally occurring glycoside found in plants such as Ligustrum robustum and Ligustrum purpurascens.[1][2] It is classified as a phenylpropanoid.[1] The following table summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₄₆O₁₇ | [1][3][4][5] |

| Molecular Weight | 738.73 g/mol | [1][3][4] |

| CAS Number | 147396-02-9 | [1][2][5] |

| Purity | ≥98% | [1][3] |

| Physical Description | Powder | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

| Storage Temperature | 4°C for short-term (1 year), -20°C for long-term | [2] |

Experimental Protocols

Isolation and Purification of Phenylethanoid Glycosides

A general method for the isolation of this compound and other phenylethanoid glycosides from plant sources like Ligustrum purpurascens involves column chromatographic separation.[1]

Protocol:

-

Extraction: The plant material (e.g., leaves of Ligustrum purpurascens) is first processed to obtain a crude glycoside fraction.

-

Column Chromatography: The crude extract is subjected to column chromatography. The specific type of column and solvent system would be optimized based on the polarity of the target compounds.

-

Fraction Collection: Eluted fractions are collected and monitored for the presence of the desired compounds, such as this compound.

-

Further Purification: Fractions containing the target compound may require further purification steps, such as additional chromatography, to achieve high purity.

-

Identification: The purified compound is then identified and characterized using spectroscopic methods.

Antioxidant Activity Assay: Inhibition of LDL Oxidation

The antioxidant activity of this compound can be assessed by its ability to protect human low-density lipoprotein (LDL) from oxidation.[1]

Protocol:

-

Preparation of LDL: Human LDL is isolated and prepared for the assay.

-

Incubation: The LDL is incubated with a pro-oxidant, such as Cu²⁺, in the presence and absence of varying concentrations of this compound (e.g., 5-40 µM).[1]

-

Measurement of Oxidation: The extent of LDL oxidation is measured. This can be done by monitoring the formation of conjugated dienes, which absorb light at a specific wavelength.

-

Data Analysis: The inhibitory effect of this compound on LDL oxidation is determined by comparing the oxidation levels in the samples with and without the compound. The results are typically expressed as a dose-dependent inhibition.[1]

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The biosynthesis of this compound involves a series of enzymatic steps, starting from tyrosol.[6][7][8] Three key glycosyltransferases have been identified in Ligustrum robustum that are involved in this process.[6][7][8]

References

- 1. This compound | CAS:147396-02-9 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound|147396-02-9|COA [dcchemicals.com]

- 3. dev.usbio.net [dev.usbio.net]

- 4. This compound | C35H46O17 | CID 10101498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 147396-02-9: this compound | CymitQuimica [cymitquimica.com]

- 6. Discovery of Glycosyltransferases Involved in the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collection - Discovery of Glycosyltransferases Involved in the Biosynthesis of this compound - Organic Letters - Figshare [acs.figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Potential cis- and trans-Isomers of Ligupurpuroside B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific research on the cis- and trans-isomers of ligupurpuroside B is not available in the public domain. This technical guide is therefore based on established knowledge of closely related phenylethanoid glycosides (PhGs), particularly verbascoside and its isomers. The principles, methodologies, and potential biological implications discussed herein are extrapolated from this existing body of research and are intended to serve as a foundational resource for future investigation into this compound.

Introduction

This compound is a complex acylated phenolic glycoside that has been identified in Ligustrum robustum. As a member of the phenylethanoid glycoside (PhG) class of compounds, it is part of a broad family of natural products known for their diverse and significant biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties.

A key structural feature of many PhGs is the presence of a caffeoyl moiety, which contains a carbon-carbon double bond. This double bond introduces the possibility of cis-trans (or geometric) isomerism. The spatial arrangement of substituents around this bond can significantly influence the molecule's three-dimensional structure and, consequently, its interaction with biological targets. While the native form of this compound is likely the trans-isomer, which is generally more stable, the existence and biological relevance of a cis-isomer warrant investigation. This guide provides a comprehensive overview of the potential for cis-trans isomerism in this compound, drawing parallels from well-documented PhG analogs.

Chemical Structures and Isomerism

The core structure of a phenylethanoid glycoside typically consists of a hydroxytyrosol or tyrosol aglycone, a central glucose unit, and often additional sugar and acyl groups. In the case of this compound, the presence of an acylated moiety with a double bond is the basis for potential cis-trans isomerism.

-

trans-isomer: The substituents on the opposite sides of the double bond. This is typically the more stable and more commonly found isomer in nature.

-

cis-isomer: The substituents on the same side of the double bond. This isomer may be formed through photochemical isomerization or enzymatic processes.

Potential Biological Significance of Isomerism

Research on other phenylethanoid glycosides, such as the positional isomers verbascoside and isoverbascoside, has demonstrated that even subtle structural differences can lead to variations in biological activity. It is therefore plausible that cis- and trans-ligupurpuroside B would exhibit distinct pharmacological profiles.

Table 1: Hypothetical Comparative Biological Activities of cis- and trans-Ligupurpuroside B (Based on Analogs)

| Biological Activity | trans-Ligupurpuroside B (Hypothesized) | cis-Ligupurpuroside B (Hypothesized) | Rationale based on PhG Analogs |

| Antioxidant Activity | Potent | Potentially Potent | Both isomers are likely to retain radical scavenging activity due to the presence of phenolic hydroxyl groups. However, the stereochemistry might influence the accessibility of these groups. |

| Anti-inflammatory Activity | Significant | Potentially altered | The shape of the molecule is crucial for binding to enzyme active sites (e.g., COX, LOX) or interacting with signaling proteins (e.g., NF-κB). A change from trans to cis could modulate this activity. |

| Neuroprotective Effects | Documented for many PhGs | Unknown, potentially different | The ability to cross the blood-brain barrier and interact with neural targets could be affected by the isomer's conformation and polarity. |

| Enzyme Inhibition | Specific | Potentially altered specificity or potency | The precise fit of an inhibitor within an enzyme's active site is highly dependent on its three-dimensional structure. |

Experimental Protocols

The investigation of cis- and trans-ligupurpuroside B would necessitate robust experimental protocols for their separation, characterization, and biological evaluation.

Isomer Separation and Purification

Objective: To separate the cis- and trans-isomers of this compound from a mixture, which could be obtained from the natural source or through induced isomerization.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is typically effective for separating phenylethanoid glycosides.

-

Mobile Phase: A gradient elution system is recommended, using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as acetonitrile or methanol. The gradient would be optimized to achieve baseline separation of the two isomers.

-

Detection: A UV detector set at a wavelength corresponding to the absorbance maximum of the caffeoyl moiety (typically around 330 nm) would be suitable for detection. A photodiode array (PDA) detector would provide additional spectral information.

-

Fraction Collection: Fractions corresponding to the separated peaks of the cis- and trans-isomers would be collected for further analysis.

Structural Characterization

Objective: To unequivocally confirm the identity and stereochemistry of the separated isomers.

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)

-

¹H NMR: The coupling constants of the vinyl protons in the caffeoyl moiety are diagnostic for cis- and trans-isomers. trans-isomers typically exhibit a larger coupling constant (J ≈ 16 Hz), while cis-isomers show a smaller coupling constant (J ≈ 12 Hz). Chemical shifts of adjacent protons will also differ.

-

¹³C NMR: The chemical shifts of the carbon atoms in the double bond and the surrounding carbons will be distinct for the cis- and trans-isomers.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for the complete assignment of all proton and carbon signals and to confirm the overall structure of each isomer.

-

High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition of both isomers, which should be identical. Fragmentation patterns in MS/MS experiments may show subtle differences.

Investigation of Biological Activity

Objective: To compare the biological activities of the purified cis- and trans-isomers.

Example Methodology: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Treatment: Pre-treat the cells with varying concentrations of purified cis-ligupurpuroside B, trans-ligupurpuroside B, or a vehicle control for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Analysis of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6): Quantify the levels of these cytokines in the supernatant using ELISA kits.

-

Gene Expression: Analyze the mRNA levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) using RT-qPCR.

-

Signaling Pathway Analysis: Investigate the effect of the isomers on key inflammatory signaling pathways (e.g., NF-κB, MAPKs) by Western blotting to assess the phosphorylation status of key proteins.

-

Visualizations

Hypothetical Biosynthetic Pathway and Isomerization

The following diagram illustrates a simplified, hypothetical biosynthetic pathway for this compound and the potential for photochemical isomerization of the caffeoyl moiety.

Caption: Hypothetical pathway for the biosynthesis of trans-ligupurpuroside B and its isomerization.

Experimental Workflow for Isomer Analysis

This diagram outlines a logical workflow for the separation, characterization, and biological testing of this compound isomers.

Ligupurpuroside B in Traditional Chinese Medicine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligupurpuroside B is a phenylethanoid glycoside found in Ligustrum robustum, a plant utilized in traditional Chinese medicine (TCM). In TCM, the leaves of Ligustrum robustum are used to make a beverage known as "Ku-Ding-Cha," which is consumed for its purported health benefits, including clearing heat, removing toxins, and addressing conditions such as obesity and diabetes.[1] Traditionally, Ligustrum species are also considered tonics for the liver and kidneys, suggesting a basis for the hepatoprotective and other biological activities of their constituents.[2][3] This technical guide provides an in-depth overview of the available scientific data on this compound, focusing on its biological activities, underlying mechanisms of action, and relevant experimental protocols.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds from Ligustrum robustum.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Units |

| Linearity Range | 2.5 - 500.0 | ng/mL |

| Lower Limit of Quantification (LLOQ) | 2.5 | ng/mL |

| Intra-day RSD | < 9.8 | % |

| Inter-day RSD | < 9.8 | % |

| Accuracy (RE) | ± 6.1 | % |

Data obtained from a study on the quantitation of this compound in rat plasma using HPLC-MS/MS.[4]

Table 2: In Vitro Biological Activities of Compounds from Ligustrum robustum

| Compound | Bioactivity Assay | IC50 / Inhibition |

| Ligurobustosides X & Y1 | ABTS Radical Scavenging | IC50: 3.41 ± 0.08 - 5.65 ± 0.19 µM |

| Compound 2 (a hexenol glycoside) | Fatty Acid Synthase (FAS) Inhibition | IC50: 4.10 ± 0.12 µM |

| Compounds 7 & 9 (known compounds) | α-glucosidase Inhibition | Moderate |

Data from a study on chemical constituents from the leaves of Ligustrum robustum and their bioactivities.[5]

Biological Activities and Mechanisms of Action

This compound, as a constituent of Ligustrum robustum, is associated with several biological activities, primarily antioxidant, anti-inflammatory, and hepatoprotective effects. While direct mechanistic studies on this compound are limited, the activities of structurally similar phenylethanoid glycosides, such as forsythoside B and acteoside, provide strong evidence for its potential mechanisms of action involving key signaling pathways.

Anti-inflammatory and Antioxidant Mechanisms

Phenylethanoid glycosides are known to exert their anti-inflammatory and antioxidant effects through the modulation of the Mitogen-Activated Protein Kinase (MAPK), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Nuclear Factor-kappa B (NF-κB) signaling pathways.

-

NF-κB Signaling Pathway: In inflammatory conditions, the activation of the NF-κB pathway leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Phenylethanoid glycosides like forsythoside B have been shown to inhibit the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of these inflammatory mediators.[6][7]

-